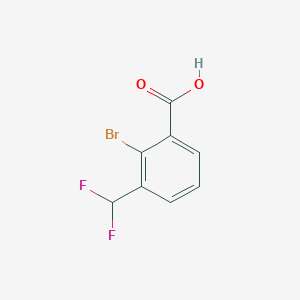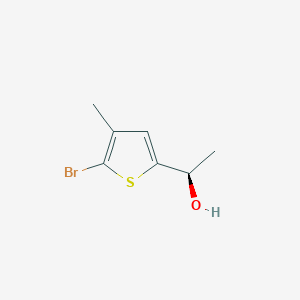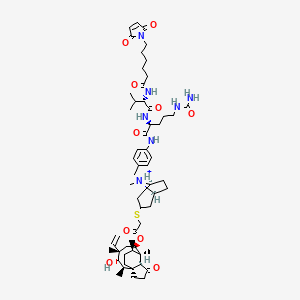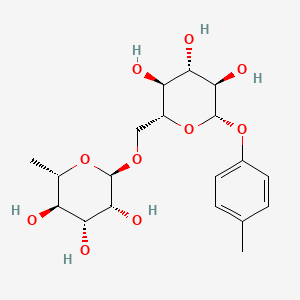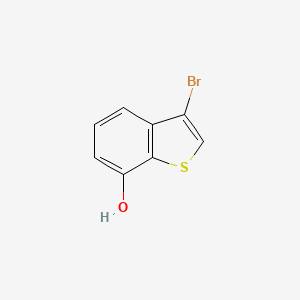
3-Bromo-6-chloro-2-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-chloro-2-iodoaniline is an aromatic amine with the molecular formula C6H3BrClINH2. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to an aniline ring. It is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-iodoaniline typically involves a multi-step process starting from aniline. The general synthetic route includes:
Bromination: Aniline is first brominated using bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Chlorination: The brominated intermediate is then chlorinated using chlorine gas or a chlorinating agent to introduce the chlorine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-chloro-2-iodoaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups on the aniline ring.
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and iodine) can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and acetic anhydride are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various nucleophiles (e.g., amines, thiols) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while nucleophilic substitution can produce various substituted anilines .
Applications De Recherche Scientifique
3-Bromo-6-chloro-2-iodoaniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Bromo-6-chloro-2-iodoaniline involves its interaction with specific molecular targets and pathways. The halogen atoms on the aniline ring can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors. Additionally, the amino group can form hydrogen bonds, further stabilizing the interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodoaniline: Similar structure but lacks the bromine and chlorine atoms.
3-Bromo-6-chloropyridine-2-carbonitrile: Contains bromine and chlorine but has a pyridine ring instead of an aniline ring.
Uniqueness
3-Bromo-6-chloro-2-iodoaniline is unique due to the presence of three different halogen atoms on the aniline ring. This unique halogenation pattern imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H4BrClIN |
|---|---|
Poids moléculaire |
332.36 g/mol |
Nom IUPAC |
3-bromo-6-chloro-2-iodoaniline |
InChI |
InChI=1S/C6H4BrClIN/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 |
Clé InChI |
XEMKRAJKRIMFCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)N)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate](/img/structure/B13435835.png)
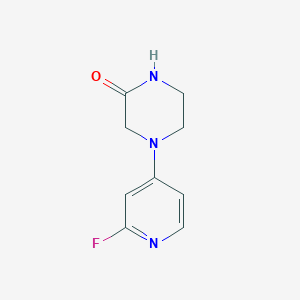
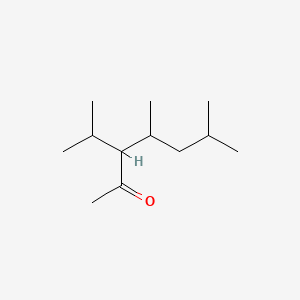

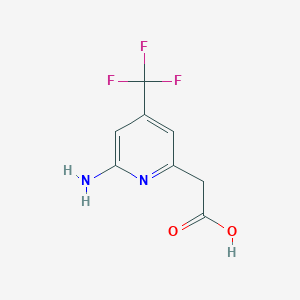
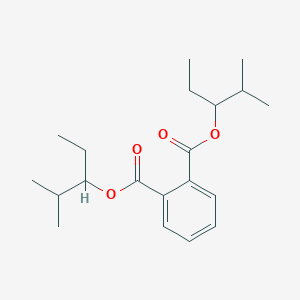

![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)
